The Metabolic Fate of Chrysene: A Technical Guide to its Primary Metabolites and Bioactivation
The Metabolic Fate of Chrysene: A Technical Guide to its Primary Metabolites and Bioactivation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chrysene, a polycyclic aromatic hydrocarbon (PAH) composed of four fused benzene rings, is a ubiquitous environmental contaminant originating from the incomplete combustion of organic materials. While considered a weak carcinogen, its toxicity is intrinsically linked to its metabolic activation into reactive intermediates. This technical guide provides a comprehensive overview of the biotransformation of chrysene, with a primary focus on its principal metabolites. We will delve into the enzymatic pathways governing its conversion, the structural identification of its key metabolic products, and the analytical methodologies employed for their detection and quantification. This document will further explore the causal relationship between chrysene's metabolism and its toxicological profile, offering critical insights for professionals in toxicology, pharmacology, and drug development.
Introduction: Chrysene, a Procarcinogen of Environmental Significance
Chrysene is a component of coal tar, creosote, and is found in the smoke from cigarettes and burning wood, as well as in grilled and smoked foods.[1] Its presence in the environment and in consumer products necessitates a thorough understanding of its metabolic fate within biological systems. Chrysene itself is relatively inert; however, it undergoes metabolic activation, primarily in the liver, to form reactive metabolites that can covalently bind to cellular macromolecules like DNA, initiating carcinogenic processes.[2] The journey of chrysene from a stable hydrocarbon to a potent genotoxic agent is a multi-step process orchestrated by a specific suite of enzymes, which will be the central focus of this guide.
The Primary Pathway: Metabolic Activation of Chrysene
The metabolic activation of chrysene is a critical determinant of its carcinogenic potential. This process is primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes, leading to the formation of various oxygenated metabolites.[3]
The Role of Cytochrome P450 Enzymes
In humans, the initial and rate-limiting step in chrysene metabolism is catalyzed by cytochrome P450 enzymes, particularly CYP1A1 and CYP1A2.[3] These enzymes introduce an epoxide group across one of the double bonds of the chrysene molecule. The expression and activity of these enzymes are often induced by exposure to PAHs like chrysene itself, through the activation of the aryl hydrocarbon receptor (AhR) signaling pathway.[4] Upon binding to PAHs, the AhR translocates to the nucleus and promotes the transcription of genes encoding for metabolic enzymes, including CYP1A1 and CYP1A2.[4]
Formation of the Primary Metabolite: Chrysene-1,2-diol
Following the initial epoxidation, the resulting chrysene-1,2-oxide is hydrolyzed by microsomal epoxide hydrolase (mEH) to form the corresponding trans-dihydrodiol, chrysene-1,2-diol .[5] This dihydrodiol is widely recognized as the primary and proximate carcinogenic metabolite of chrysene .[3][6] Studies using human hepatic and pulmonary microsomes have consistently shown that chrysene-1,2-diol is a major metabolite formed.[3]
Other dihydrodiol isomers, such as chrysene-3,4-diol, are also formed, but typically to a lesser extent.[3] The K-region diol (5,6-diol) is generally found only in trace amounts.[3][5]
The metabolic conversion of chrysene to its dihydrodiol metabolites can be visualized through the following pathway:
The Ultimate Carcinogen: Chrysene-1,2-diol-3,4-epoxide
While chrysene-1,2-diol is the primary metabolite and a proximate carcinogen, it is not the final reactive species. This dihydrodiol undergoes a second round of epoxidation by CYP enzymes, specifically at the 3,4-double bond, to form a bay-region diol-epoxide , trans-1,2-dihydroxy-anti-3,4-epoxy-1,2,3,4-tetrahydrochrysene (chrysene-1,2-diol-3,4-epoxide).[7] This diol-epoxide is considered the ultimate carcinogenic metabolite of chrysene. Its high reactivity allows it to form stable covalent adducts with cellular macromolecules, most notably DNA, leading to mutations and the initiation of cancer.[7]
Quantitative Analysis of Chrysene Metabolites
The relative abundance of different chrysene metabolites can vary depending on the biological system and the specific P450 enzymes present. Studies with human liver microsomes provide valuable quantitative data on the formation rates of these metabolites.
| Metabolite | Formation Rate (pmol/mg protein/min) in Human Liver Microsomes | Reference |
| Chrysene-1,2-diol | 1.3 - 5.8 | [3] |
| Chrysene-3,4-diol | Major metabolite, but rates often lower than 1,2-diol | [3] |
| Chrysene-5,6-diol | Trace amounts | [3] |
| Phenols | Formed to a lesser extent than dihydrodiols | [3] |
Table 1: Formation rates of major chrysene metabolites in human liver microsomes.
Cellular and Molecular Consequences of Chrysene Metabolism
The metabolic activation of chrysene triggers a cascade of cellular events that contribute to its toxicity.
DNA Adduct Formation
The ultimate carcinogen, chrysene-1,2-diol-3,4-epoxide, readily reacts with the nucleophilic sites on DNA bases, primarily guanine and adenine, to form bulky DNA adducts. These adducts can distort the DNA helix, leading to errors during DNA replication and transcription, ultimately resulting in mutations.
Oxidative Stress and Inflammation
Chrysene metabolism is also associated with the generation of reactive oxygen species (ROS), leading to oxidative stress.[8] This can damage cellular components, including lipids, proteins, and DNA. Furthermore, chrysene exposure has been shown to induce the expression of pro-inflammatory markers such as tumor necrosis factor-alpha (TNF-α) and various interleukins, contributing to an inflammatory microenvironment that can promote tumor development.[8]
Dysregulation of Xenobiotic Metabolism
Chrysene and its metabolites can modulate the expression of genes involved in their own metabolism. While the initial activation of the AhR pathway upregulates Phase I enzymes like CYP1A1 and CYP1A2, prolonged exposure can lead to a dysregulation of both Phase I and Phase II detoxification enzymes, as well as Phase III transporters.[8] This can alter the balance between metabolic activation and detoxification, potentially exacerbating the toxic effects of chrysene.
Experimental Protocols for Chrysene Metabolite Analysis
The accurate identification and quantification of chrysene metabolites are crucial for toxicological studies and risk assessment. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are the most common analytical techniques employed for this purpose.
In Vitro Metabolism Assay using Liver S9 Fraction
This protocol outlines a general procedure for assessing the metabolic stability and identifying the metabolites of chrysene using a liver S9 fraction, which contains both microsomal and cytosolic enzymes.
Materials:
-
Liver S9 fraction (human, rat, or other species)
-
Chrysene stock solution (in a suitable solvent like DMSO)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
UDPGA (for assessing glucuronidation)
-
Potassium phosphate buffer (pH 7.4)
-
Quenching solution (e.g., ice-cold acetonitrile)
-
HPLC or GC-MS system
Protocol:
-
Preparation of Incubation Mixture: In a microcentrifuge tube, combine the liver S9 fraction, potassium phosphate buffer, and the chrysene stock solution. Pre-incubate the mixture at 37°C for a few minutes.[9]
-
Initiation of Reaction: Start the metabolic reaction by adding the NADPH regenerating system (and UDPGA if studying Phase II metabolism).[9]
-
Incubation: Incubate the reaction mixture at 37°C with gentle shaking for a defined period (e.g., 0, 15, 30, 60 minutes).
-
Termination of Reaction: Stop the reaction at each time point by adding a quenching solution (e.g., 2 volumes of ice-cold acetonitrile). This will precipitate the proteins.[10]
-
Sample Preparation: Centrifuge the quenched samples to pellet the precipitated proteins. Collect the supernatant for analysis.[9]
-
Analytical Detection: Analyze the supernatant using a validated HPLC-fluorescence or GC-MS method to identify and quantify the remaining parent chrysene and its metabolites.
HPLC Analysis of Chrysene Dihydrodiols
Instrumentation:
-
HPLC system with a fluorescence detector.
-
Reversed-phase C18 column suitable for PAH analysis.
Mobile Phase:
-
A gradient of acetonitrile and water is typically used.[11]
Fluorescence Detection:
-
Excitation and emission wavelengths are optimized for the specific chrysene metabolites. For dihydrodiols, excitation is often around 260-270 nm and emission around 380-400 nm.[11]
Sample Preparation (from biological matrices like urine):
-
Enzymatic Hydrolysis: Urine samples are typically treated with β-glucuronidase/arylsulfatase to deconjugate the metabolites.[12][13]
-
Solid-Phase Extraction (SPE): The hydrolyzed sample is passed through an SPE cartridge (e.g., C18) to extract and concentrate the metabolites.
-
Elution and Reconstitution: The metabolites are eluted from the SPE cartridge with an organic solvent, which is then evaporated and the residue reconstituted in the mobile phase for HPLC injection.
GC-MS Analysis of Chrysene Metabolites
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer.
-
Capillary column suitable for PAH analysis (e.g., HP-5ms).
Sample Preparation:
-
Extraction: Similar to HPLC, samples require extraction, often following enzymatic hydrolysis.
-
Derivatization: Chrysene metabolites, being polar, often require derivatization (e.g., silylation) to increase their volatility for GC analysis.[14]
Mass Spectrometry:
-
The mass spectrometer is typically operated in selected ion monitoring (SIM) mode for enhanced sensitivity and specificity, targeting the characteristic ions of the derivatized metabolites.
Conclusion and Future Directions
The primary metabolite of chrysene is chrysene-1,2-diol, a proximate carcinogen that is further activated to the ultimate carcinogen, chrysene-1,2-diol-3,4-epoxide. The metabolic activation is predominantly mediated by CYP1A1 and CYP1A2 enzymes. Understanding this metabolic pathway is fundamental to assessing the human health risks associated with chrysene exposure.
Future research should focus on:
-
Developing more sensitive and high-throughput analytical methods for the routine biomonitoring of chrysene metabolites in human populations.
-
Further elucidating the complex interplay of signaling pathways affected by chrysene and its metabolites to identify potential targets for intervention.
-
Investigating inter-individual variability in chrysene metabolism and its impact on cancer susceptibility.
This in-depth understanding will be instrumental for regulatory agencies in setting exposure limits and for the development of strategies to mitigate the adverse health effects of this ubiquitous environmental contaminant.
References
-
Wenzel-Hartung, R., et al. (1990). Metabolic Activation of Chrysene by Human Hepatic and Pulmonary Cytochrome P450 Enzymes. Polycyclic Aromatic Compounds, 1(1-4), 255-262. [Link]
-
Tao, L., et al. (2021). Chrysene, a four-ring polycyclic aromatic hydrocarbon, induces hepatotoxicity in mice by activation of the aryl hydrocarbon receptor (AhR). Chemosphere, 276, 130108. [Link]
-
Li, J., et al. (2021). Adverse Effects of Chrysene on Human Hepatocytes via Inducement of Oxidative Stress and Dysregulation of Xenobiotic Metabolism. Journal of Toxicology and Environmental Health, Part A, 84(16), 665-677. [Link]
-
Jongeneelen, F. J., et al. (1988). A Coupled-Column HPLC Method for Routine Analysis of Various Chrysene and Benzo[a]Pyrene Metabolites in Urine. Polycyclic Aromatic Compounds, 11(1-4), 183-190. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9171, Chrysene. [Link]
-
U.S. Department of Health and Human Services. (1980). Current Intelligence Bulletin 34: Chrysene. NIOSH. [Link]
-
Samanta, S. K., et al. (2002). Chrysin induces apoptosis and autophagy in human melanoma cells via the mTOR/S6K pathway. International Journal of Molecular Sciences, 23(19), 11287. [Link]
-
El-Bayoumy, K., et al. (2000). Synthesis of anti-1,2-dihydroxy-3,4-epoxy-1,2,3,4-tetrahydro-6-nitrochrysene and its reaction with 2'-deoxyguanosine-5'-monophosphate, 2'-deoxyadenosine-5'-monophosphate, and calf thymus DNA in vitro. Chemical Research in Toxicology, 13(11), 1143-1148. [Link]
-
Sekar, D. S., & Chandrasekaran, G. (2014). Efficiency in Drug Discovery: Liver S9 Fraction Assay As a Screen for Metabolic Stability. Journal of Pharmacological and Toxicological Methods, 70(1), 69-75. [Link]
-
Shao, Y., et al. (2020). Optimization of a pre-metabolization procedure using rat liver S9 and cell-extracted S9 in the Ames fluctuation test. Science of The Total Environment, 748, 141468. [Link]
-
Pangrekar, J., et al. (2003). Metabolism of Chrysene by Brown Bullhead Liver Microsomes. Toxicological Sciences, 72(2), 248-257. [Link]
-
GitHub. (n.d.). pinczakko/GraphViz-Samples. [Link]
-
Sikka, H. C., et al. (2003). Metabolism of chrysene by brown bullhead liver microsomes. Toxicological Sciences, 72(2), 248-257. [Link]
-
Oliveira, C., et al. (2021). Determination of Hydroxy Polycyclic Aromatic Hydrocarbons in Human Urine Using Automated Microextraction by Packed Sorbent and Gas Chromatography–Mass Spectrometry. Toxics, 9(10), 253. [Link]
-
Penning, T. M., et al. (2015). Metabolism of an Alkylated Polycyclic Aromatic Hydrocarbon 5-Methylchrysene in Human Hepatoma (HepG2) Cells. Chemical Research in Toxicology, 28(10), 2035-2046. [Link]
-
Samarghandian, S., et al. (2021). Emerging cellular and molecular mechanisms underlying anticancer indications of chrysin. Biochimie, 186, 12-25. [Link]
-
Wezel, T., et al. (1986). Stereoselective metabolism of chrysene by rat liver microsomes. Direct separation of diol enantiomers by chiral stationary phase h.p.l.c. Chemico-Biological Interactions, 59(3), 265-281. [Link]
-
Nichols, J. W., et al. (2016). Measurement of kinetic parameters for biotransformation of polycyclic aromatic hydrocarbons by trout liver S9 fractions: Implications for bioaccumulation assessment. Environmental Toxicology and Chemistry, 35(6), 1405-1415. [Link]
-
Johnson, C. (2021). Building diagrams using graphviz. Chad's Blog. [Link]
-
Graphviz. (n.d.). Examples. [Link]
-
Tsyrlov, I. B. (2016). I need the detailed experimental protocol for the preparation of the mice/human S9 fraction and its use in a metabolic study of a xenobiotic? ResearchGate. [Link]
-
Hadibarata, T., et al. (2012). Mass spectral profiles of chrysene metabolites: chrysenequinone (A) and 1-hydroxy-2-naphthoic acid-TMS derivative (B). ResearchGate. [Link]
-
Geacintov, N. E., et al. (1988). Reaction mechanisms of trans-1,2-dihydroxy-anti-3,4-epoxy-1,2,3,4-tetrahydro-5-methylchrysene with DNA in aqueous solutions. Biochemistry, 27(2), 521-529. [Link]
-
Sketchviz. (n.d.). Graphviz Examples and Tutorial. [Link]
-
Olivier, A. C., et al. (2022). Protocol for a low-volume, direct analysis urine preparation procedure for non-targeted GC-MS metabolomics. STAR Protocols, 3(4), 101824. [Link]
-
MTT. (n.d.). In vitro drug metabolism: for the selection of your lead compounds. [Link]
-
GraphViz Examples. (n.d.). Simple Graph. [Link]
-
Agilent Technologies. (2021). Analysis of PAHs Using GC/MS with Hydrogen Carrier Gas and the Agilent HydroInert Source. [Link]
-
Déglon, J., et al. (2013). Rapid sample pre-treatment prior to GC-MS and GC-MS/MS urinary toxicological screening. Analytical and Bioanalytical Chemistry, 405(1), 245-255. [Link]
-
Vyas, K. P., et al. (1981). Metabolism of (-)-trans-(3R, 4R)-dihydroxy-3,4-dihydrochrysene to diol epoxides by liver microsomes. Biochemical and Biophysical Research Communications, 98(4), 961-969. [Link]
-
Jonsson, G., et al. (2004). HPLC-F and GC-MS chromatograms of nine chrysene compounds (a) and (e). ResearchGate. [Link]
-
Calafat, A. M., et al. (2018). Impact of enzymatic hydrolysis on the quantification of total urinary concentrations of chemical biomarkers. Journal of Chromatography B, 1072, 244-250. [Link]
-
Agilent Technologies. (n.d.). Analysis of Polycyclic Aromatic Hydrocarbons in Soil with Agilent Bond Elut HPLC-FLD. [Link]
-
Varian, Inc. (n.d.). HPLC Detector Options for the Determination of Polynuclear Aromatic Hydrocarbons. [Link]
-
Bølling, A. K., et al. (2022). Exploring Enzymatic Hydrolysis of Urine Samples for Investigation of Drugs Associated with Drug-Facilitated Sexual Assault. Toxics, 10(4), 169. [Link]
-
Glatt, H., et al. (1993). Fjord-region Diol-Epoxides of Benzo[c]chrysene Are Potent Inducers of Micronuclei in Murine Bone Marrow. Mutagenesis, 8(4), 329-332. [Link]
-
Boyland, E., & Sims, P. (1964). The metabolism of chrysene: the isolation of 3-methoxychrysene by methylation of the phenolic metabolite of chrysene from rat faeces. Biochemical Journal, 90(2), 391-398. [Link]
-
Lestido-Cardama, A., et al. (2022). Development and validation of an analytical methodology based on solvent microextraction and UHPLC-MS/MS for determining bisphenols in honey. Food Chemistry, 373, 131498. [Link]
-
McQueen, C. A. (Ed.). (2018). Comprehensive toxicology. Elsevier. [Link]
-
Singh, R., et al. (2020). Analytical Method Development and Validation Overview. ResearchGate. [Link]
-
U.S. Food and Drug Administration. (2017). Elemental Analysis Manual for Food and Related Products. [Link]
-
Wood, A. W., et al. (1979). Metabolism of chrysene and phenanthrene to bay-region diol epoxides by rat liver enzymes. Molecular Pharmacology, 16(2), 273-282. [Link]
Sources
- 1. stacks.cdc.gov [stacks.cdc.gov]
- 2. Emerging cellular and molecular mechanisms underlying anticancer indications of chrysin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Chrysene, a four-ring polycyclic aromatic hydrocarbon, induces hepatotoxicity in mice by activation of the aryl hydrocarbon receptor (AhR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Metabolism of chrysene by brown bullhead liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Reaction mechanisms of trans-1,2-dihydroxy-anti-3,4-epoxy-1,2,3,4-tetrahydro-5-methylchrysene with DNA in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. Efficiency in Drug Discovery: Liver S9 Fraction Assay As a Screen for Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. agilent.com [agilent.com]
- 12. researchgate.net [researchgate.net]
- 13. Impact of enzymatic hydrolysis on the quantification of total urinary concentrations of chemical biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protocol for a low-volume, direct analysis urine preparation procedure for non-targeted GC-MS metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
